HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE
Description
Hexafluoroisopropyl Trifluoromethanesulfonate (CAS: 156241-41-7) is a fluorinated sulfonate ester characterized by a hexafluoroisopropyl group (-C(CF₃)₂OH) bonded to a trifluoromethanesulfonate (TfO) moiety. This compound is marketed as an industrial-grade material with 99% purity and is typically packaged in 25 kg cardboard drums .
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O3S/c5-2(6,7)1(3(8,9)10)16-17(14,15)4(11,12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHQWNHARTXNOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF9O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156241-41-7 | |
| Record name | 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Esterification of Hexafluoroisopropanol with Trifluoromethanesulfonyl Chloride
The most widely reported method involves the reaction of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) with trifluoromethanesulfonyl chloride (CFSOCl) in the presence of a base such as triethylamine (NEt) or pyridine . The base neutralizes HCl generated during the reaction, driving the equilibrium toward ester formation:
Key Parameters:
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
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Molar Ratio: HFIP and CFSOCl in a 1:1.2 ratio to ensure complete conversion .
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Add HFIP (10 mmol) and pyridine (12 mmol) to anhydrous DCM (50 mL) at 0°C.
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Slowly introduce CFSOCl (12 mmol) over 30 minutes.
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Stir for 12 hours at room temperature.
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Wash with 5% HCl, dry over NaSO, and distill under reduced pressure.
Trifluoromethanesulfonic Anhydride-Mediated Synthesis
An alternative route employs trifluoromethanesulfonic anhydride ((CFSO)O) as the electrophilic agent. This method avoids handling gaseous CFSOCl and is preferred for large-scale production :
Advantages:
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Higher reactivity of the anhydride reduces reaction time.
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Combine HFIP (1 mol) and (CFSO)O (1.1 mol) in a stainless steel reactor.
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Heat to 50°C for 4 hours with vigorous stirring.
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Distill the product under vacuum (20 mmHg) to separate unreacted reagents.
Catalytic Methods Using Metal Triflates
Recent advancements utilize metal triflates (e.g., indium triflate, In(OTf)) to catalyze the esterification under milder conditions . This approach minimizes side reactions and enhances selectivity:
Mechanism:
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The metal triflate activates the hydroxyl group of HFIP, facilitating nucleophilic attack on the triflating agent .
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Catalyst: In(OTf) (5 mol%).
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Solvent: Hexafluoroisopropanol (HFIP) as a solvent and promoter.
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Temperature: 25°C, 6 hours.
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Yield: 88% with >99% purity.
Synthesis from Hexafluoroacetone via Intermediate Alcohols
A multi-step industrial method starts with hexafluoroacetone (HFA) , which is hydrogenated to HFIP before esterification :
Step 1: Hydrogenation of HFA :
Step 2: Esterification with Triflating Agent :
The resulting HFIP is reacted with CFSOCl or (CFSO)O as described above.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Scalability |
|---|---|---|---|---|
| Direct Esterification | CFSOCl, NEt | 0–25°C, 12 h | 75–85% | Lab-scale |
| Anhydride Route | (CFSO)O | 50°C, 4 h | >90% | Industrial |
| Metal Triflate Catalysis | In(OTf), HFIP solvent | 25°C, 6 h | 88% | Pilot-scale |
| HFA Hydrogenation | HFA, H, Cu/Cr catalyst | 200–300°C, 2–10 s | 95% | Industrial |
Chemical Reactions Analysis
Types of Reactions: HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by a nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes or other unsaturated compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used for these transformations.
Major Products Formed:
Nucleophilic Substitution: The major products are substituted derivatives where the trifluoromethanesulfonate group is replaced by the nucleophile.
Elimination Reactions: The major products are alkenes or other unsaturated compounds.
Oxidation and Reduction: The major products depend on the specific oxidizing or reducing agent used.
Scientific Research Applications
HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound is used in the modification of biomolecules to study their structure and function.
Medicine: It is employed in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, including fluorinated surfactants and polymers.
Mechanism of Action
The mechanism by which HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE exerts its effects involves the activation of the trifluoromethanesulfonate group This group is highly electrophilic, making it susceptible to nucleophilic attack The molecular targets and pathways involved depend on the specific reaction and application
Comparison with Similar Compounds
Comparison with Similar Trifluoromethanesulfonate Esters
Structural and Functional Analogues
Trifluoromethanesulfonate (triflate) esters are widely used in organic synthesis due to their excellent leaving-group properties and stability under diverse conditions. Below is a comparative analysis of Hexafluoroisopropyl Trifluoromethanesulfonate with key analogues:
Methyl Trifluoromethanesulfonate (Methyl Triflate)
- CAS : 333-27-7
- Formula : C₂H₃F₃O₃S
- Molecular Weight : 164.10 g/mol
- Boiling Point : 75–76°C at 0.35 mmHg (literature value for a similar triflate) .
- Key Uses : A potent methylating agent in alkylation reactions, particularly in nucleophilic substitutions. Its high reactivity stems from the small methyl group and strong electron-withdrawing triflate moiety .
- Safety : Highly toxic and corrosive, requiring stringent handling protocols .
Triisopropylsilyl Trifluoromethanesulfonate (TIPS Triflate)
- CAS : 80522-42-5
- Formula : C₁₀H₂₁F₃O₃SSi
- Molecular Weight : 306.42 g/mol
- Boiling Point : 45–46°C at 0.03 mmHg .
- Density : 1.14 g/mL .
- Key Uses : A silylating agent in protecting-group chemistry. The bulky triisopropylsilyl group enhances steric hindrance, favoring selective reactions in complex molecules .
4-Acetylphenyl Trifluoromethanesulfonate
- CAS : 109613-00-5
- Formula : C₉H₇F₃O₄S
- Molecular Weight : 268.21 g/mol
- Boiling Point : 75–76°C at 0.35 mmHg .
- Key Uses : Employed in aryl cross-coupling reactions (e.g., Suzuki-Miyaura) due to the acetyl group’s electron-withdrawing effects, which activate the aryl triflate toward substitution .
6-Quinolinyl Trifluoromethanesulfonate
- CAS : 173089-80-0
- Formula: C₁₀H₆F₃NO₃S
- Molecular Weight : 277.22 g/mol
- Key Uses: Utilized in heterocyclic chemistry for functionalizing quinoline scaffolds. The nitrogen in the quinoline ring directs regioselective reactions .
Comparative Data Table
| Compound | CAS | Molecular Formula | MW (g/mol) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|
| Hexafluoroisopropyl Triflate | 156241-41-7 | C₄H₃F₉O₃S | 338.12* | N/A | Industrial synthesis, fluorination |
| Methyl Triflate | 333-27-7 | C₂H₃F₃O₃S | 164.10 | 75–76 (0.35 mmHg) | Methylation, alkylation |
| Triisopropylsilyl Triflate | 80522-42-5 | C₁₀H₂₁F₃O₃SSi | 306.42 | 45–46 (0.03 mmHg) | Silylation, protecting groups |
| 4-Acetylphenyl Triflate | 109613-00-5 | C₉H₇F₃O₄S | 268.21 | 75–76 (0.35 mmHg) | Aryl cross-coupling |
| 6-Quinolinyl Triflate | 173089-80-0 | C₁₀H₆F₃NO₃S | 277.22 | N/A | Heterocyclic functionalization |
*Calculated molecular weight based on formula.
Reactivity and Stability Trends
- Steric Hindrance : Bulky groups (e.g., triisopropylsilyl) reduce reactivity toward large nucleophiles but improve selectivity in sterically crowded environments .
- Thermal Stability : Fluorinated triflates like HFIP-Triflate likely exhibit higher thermal and oxidative stability due to the strong C-F bonds, making them suitable for high-temperature applications .
Biological Activity
Hexafluoroisopropyl trifluoromethanesulfonate (HFIP-Tf) is a fluorinated organic compound with significant applications in organic synthesis and potential biological implications. This article explores its biological activity, mechanisms of action, and relevant case studies, emphasizing its role in biochemical pathways and interactions with biomolecules.
HFIP-Tf is synthesized by the reaction of hexafluoroisopropanol with trifluoromethanesulfonic anhydride. It is recognized for its ability to facilitate various chemical reactions, particularly Friedel–Crafts-type reactions, due to its powerful solvent properties and ability to stabilize reactive intermediates.
Mechanism of Action:
- Target Molecules: HFIP-Tf primarily targets organic molecules that can undergo nucleophilic substitution or elimination reactions.
- Biochemical Pathways: The compound can enhance the efficiency of reactions involving alkynyl dienes and vinylcyclopropanes, impacting pathways related to organic synthesis and potentially influencing metabolic processes in biological systems .
1. Modification of Biomolecules
HFIP-Tf has been utilized in the modification of biomolecules, particularly proteins. Its application in tryptophan labeling demonstrates its utility in studying protein interactions and functions without significant negative impacts on cellular samples .
2. Pharmacological Implications
The incorporation of trifluoromethyl groups from HFIP-Tf into drug candidates can enhance metabolic stability and bioavailability, making it a valuable tool in medicinal chemistry. Trifluoromethyl groups improve lipophilicity and transport rates, which are critical for drug efficacy .
Case Study 1: Tryptophan Labeling
A study explored the use of HFIP as a medium for metal-free tryptophan labeling in proteins. The results indicated that while HFIP can denature proteins, it also enhances stability when combined with ionic liquids. This dual effect allows for effective modification without compromising protein functionality .
Case Study 2: Synthesis of Fluorinated Pharmaceuticals
Research has shown that HFIP-Tf is effective in synthesizing fluorinated pharmaceuticals that exhibit improved pharmacokinetic properties. The introduction of fluorine atoms can significantly alter the biological activity of compounds, leading to enhanced therapeutic profiles .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CFOS |
| Molecular Weight | 284.17 g/mol |
| Boiling Point | 60 °C |
| Solubility | Soluble in organic solvents |
| Biological Activity | Effect |
|---|---|
| Tryptophan Labeling | Enhanced modification efficiency |
| Drug Metabolism | Improved stability and bioavailability |
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling HEXAFLUOROISOPROPYL TRIFLUOROMETHANESULFONATE in laboratory settings?
- Methodological Answer : Prioritize mutagenicity precautions (use fume hoods, gloves, and sealed containers) as the compound is classified as a mutagen . Consult safety data sheets for emergency measures, including immediate medical consultation upon exposure . Implement waste disposal protocols for fluorinated compounds to avoid environmental contamination.
Q. How can researchers synthesize this compound with high purity?
- Methodological Answer : Use precursors like 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane under controlled anhydrous conditions. Purify via fractional distillation or recrystallization in hexanesulfonic acid solutions to achieve >98% purity, as demonstrated in advanced material synthesis workflows . Monitor reaction progress using NMR to detect residual trifluoromethanesulfonate intermediates .
Q. What analytical techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer : Combine FT-IR spectroscopy (to confirm sulfonate and hexafluoroisopropyl groups) with mass spectrometry for molecular weight validation (232.10 g/mol) . Use HPLC with a hexanesulfonic acid mobile phase (pH 2.0) to assess purity and detect impurities .
Advanced Research Questions
Q. How do solvation dynamics of this compound vary across solvents, and what techniques resolve these interactions?
- Methodological Answer : Employ EXAFS (Extended X-ray Absorption Fine Structure) to analyze solvation shells in aqueous and dimethylsulfoxide solutions. Compare bond distances and coordination numbers (e.g., Ti–O bonds at 1.82 Å in hydrated complexes) to infer solvent interaction mechanisms . Pair with dielectric constant measurements to correlate polarity with solvation stability.
Q. How should researchers resolve contradictions in catalytic activity data for reactions involving this compound?
- Methodological Answer : Apply triangulation by cross-validating data from kinetic studies (e.g., rate constants), computational modeling (DFT for transition states), and in situ FT-IR monitoring of intermediate species . Address outliers by testing variables like moisture levels (anhydrous vs. humid conditions) or counterion effects (e.g., triflate vs. hexafluorophosphate salts) .
Q. What strategies optimize this compound’s reactivity in electrophilic substitution reactions?
- Methodological Answer : Modify reaction conditions using Lewis acid catalysts (e.g., boron trifluoride etherate) to enhance electrophilicity. Control temperature gradients (e.g., −20°C to 25°C) to stabilize reactive intermediates, as shown in trifluoromethanesulfonate-mediated alkylation studies . Validate outcomes via GC-MS to track substituent regioselectivity.
Data Analysis and Experimental Design
Q. How can researchers design experiments to study this compound’s thermal stability?
- Methodological Answer : Use thermogravimetric analysis (TGA) under nitrogen atmosphere to measure decomposition onset temperatures. Compare with DSC (Differential Scanning Calorimetry) to identify phase transitions. Cross-reference with computational pyrolysis models (e.g., Gaussian simulations) to predict degradation pathways .
Q. What methodologies quantify environmental persistence of this compound?
- Methodological Answer : Conduct accelerated degradation studies under UV light (254 nm) in aqueous matrices. Analyze fluoride ion release via ion chromatography and correlate with half-life calculations. Validate using LC-MS/MS to detect transformation products (e.g., trifluoromethanesulfonic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
